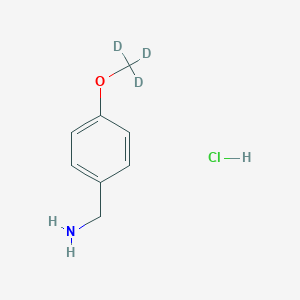

4-(Methoxy-d3)benzylamine hydrochloride

Description

4-(Methoxy-d3)benzylamine hydrochloride is a deuterated benzylamine derivative with a methoxy group substituted at the para position of the benzene ring, where the methyl group in the methoxy moiety is fully deuterated (O-CD3). This compound is structurally characterized by the molecular formula C8H10D3NO·HCl and a molecular weight of 183.69 g/mol (calculated). Deuterated analogs like this are primarily utilized in isotopic labeling for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and metabolic studies, where the substitution of hydrogen with deuterium enhances stability against metabolic degradation .

Properties

IUPAC Name |

[4-(trideuteriomethoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-10-8-4-2-7(6-9)3-5-8;/h2-5H,6,9H2,1H3;1H/i1D3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWZNYTZVVEEKO-NIIDSAIPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxy-d3)benzylamine hydrochloride typically involves the deuteration of 4-methoxybenzylamine. One common method is the reaction of 4-methoxybenzylamine with deuterated reagents under specific conditions to achieve the desired deuteration. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production process is optimized to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxy-d3)benzylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 4-methoxybenzylamine derivatives.

Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

4-(Methoxy-d3)benzylamine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(Methoxy-d3)benzylamine hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, altering their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural and functional differences between 4-(Methoxy-d3)benzylamine hydrochloride and related benzylamine derivatives, emphasizing their applications, pharmacological properties, and synthesis strategies.

Table 1: Structural and Functional Comparison of Benzylamine Derivatives

Structural Modifications and Pharmacological Implications

Antifungal Activity: Butenafine HCl vs. 4-(Methoxy-d3)benzylamine HCl

Butenafine hydrochloride () incorporates a bulky N-tert-butyl and naphthalene group, increasing lipophilicity and enhancing membrane penetration. Its antifungal activity arises from squalene epoxidase inhibition, leading to squalene accumulation and fungal cell membrane disruption. In contrast, 4-(Methoxy-d3)benzylamine HCl lacks such hydrophobic extensions, rendering it unsuitable for antifungal use but advantageous for research due to its deuterated label .

Antiemetic Activity: Ro 2-9578 vs. Non-Therapeutic Analogs

Ro 2-9578 () features a 3,4,5-trimethoxybenzoyl group and a dimethylaminoethoxy side chain. These substituents confer antiemetic efficacy against apomorphine-induced vomiting in dogs (minimum effective dose: 20 mg/kg) without sedative effects, unlike chlorpromazine. This contrasts with 4-(Methoxy-d3)benzylamine HCl, which lacks the extended aromatic and aminoalkoxy groups necessary for receptor targeting .

Deuterated vs. Non-Deuterated Derivatives

The deuterated methoxy group in 4-(Methoxy-d3)benzylamine HCl reduces metabolic clearance compared to its non-deuterated counterpart, 4-methoxybenzylamine. This property is critical in tracer studies, where prolonged half-life improves detection sensitivity. For example, 4-hydroxy-3-methoxy benzylamine HCl () is synthesized for chemical intermediates but lacks isotopic labeling utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.